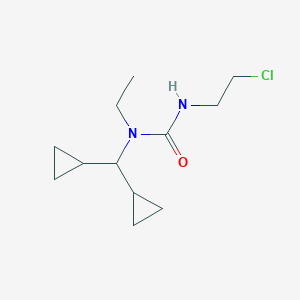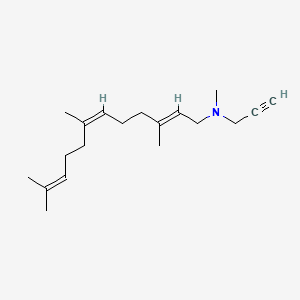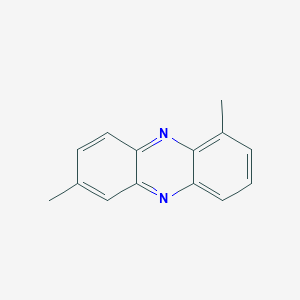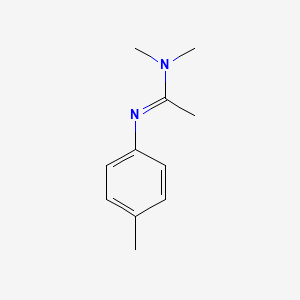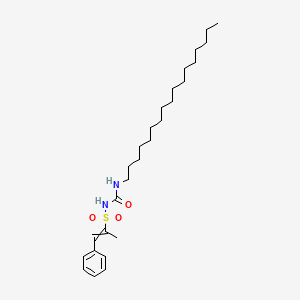
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a complex organic compound with a unique structure that includes a heptadecylcarbamoyl group, a phenylpropene moiety, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of heptadecylamine with phenylpropene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The heptadecylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Heptadecylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide: can be compared with other sulfonamides and carbamoyl compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a long heptadecyl chain, a phenylpropene moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56752-80-8 |
|---|---|
Molekularformel |
C27H46N2O3S |
Molekulargewicht |
478.7 g/mol |
IUPAC-Name |
1-heptadecyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C27H46N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-27(30)29-33(31,32)25(2)24-26-21-18-17-19-22-26/h17-19,21-22,24H,3-16,20,23H2,1-2H3,(H2,28,29,30) |
InChI-Schlüssel |
TVPLYHOYBOEJSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



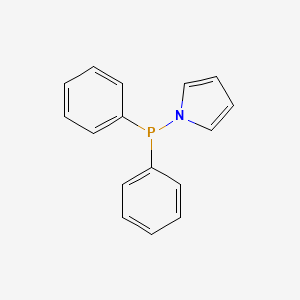
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
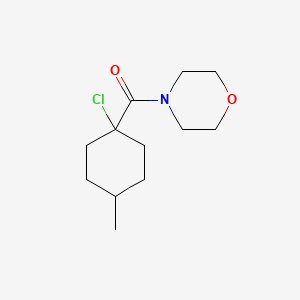
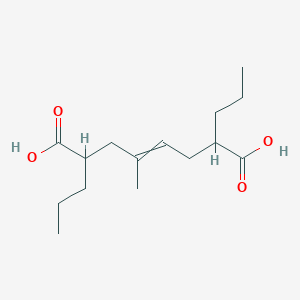
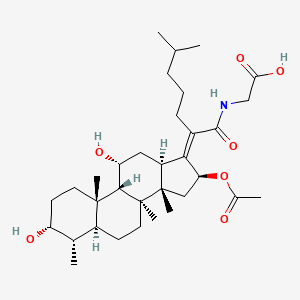
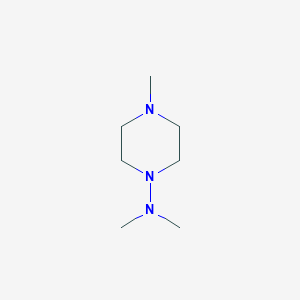
methanethione](/img/structure/B14637979.png)
